RG 14620 vs. AG555: Functional Divergence in EGFR Autophosphorylation Inhibition Despite Equivalent Antiproliferative Potency
In a direct head-to-head comparison using T24 transitional cell carcinoma cells, RG 14620 and AG555 exhibited equivalent antiproliferative activity with IC50 values ranging between 3 and 16 μM across six urological carcinoma cell lines [1]. However, a critical functional divergence emerged: only RG 14620 demonstrated specific inhibition of EGFR autophosphorylation in T24 cells, whereas AG555 failed to inhibit EGFR autophosphorylation despite comparable growth inhibition [1]. This indicates that RG 14620 exerts its antiproliferative effects via on-target EGFR kinase inhibition, while AG555 acts through alternative, non-EGFR mechanisms in this cellular context.
| Evidence Dimension | EGFR autophosphorylation inhibition in intact cells |
|---|---|
| Target Compound Data | Specific inhibition of EGFR autophosphorylation observed in T24 cells |
| Comparator Or Baseline | AG555: No inhibition of EGFR autophosphorylation in T24 cells |
| Quantified Difference | Qualitative difference (present vs. absent) despite equivalent antiproliferative IC50 range of 3-16 μM for both compounds |
| Conditions | T24 transitional cell carcinoma line; growth assays and EGFR autophosphorylation assays |
Why This Matters
This functional divergence is critical for experiments requiring on-target EGFR pathway interrogation; substituting AG555 for RG 14620 would confound mechanistic interpretation since AG555's growth inhibition is EGFR-independent in this system.
- [1] Sion-Vardy N, Vardy D, Rodeck U, et al. Antiproliferative effects of tyrosine kinase inhibitors (tyrphostins) on human bladder and renal carcinoma cells. J Surg Res. 1995;59(6):675-80. PMID: 8538164. View Source
